molecular formula C6H6LiNO3S B2364731 lithium(1+)4-methoxypyridine-2-sulfinate CAS No. 2247106-32-5

lithium(1+)4-methoxypyridine-2-sulfinate

Cat. No.: B2364731
CAS No.: 2247106-32-5
M. Wt: 179.12
InChI Key: UUOAXFQREPFXLP-UHFFFAOYSA-M
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Description

lithium(1+)4-methoxypyridine-2-sulfinate: is a chemical compound with the molecular formula C6H6LiNO3S. It is a lithium salt of 4-methoxypyridine-2-sulfinate, which is a derivative of pyridine. This compound is known for its versatile applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+)4-methoxypyridine-2-sulfinate typically involves the reaction of 4-methoxypyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: lithium(1+)4-methoxypyridine-2-sulfinate can undergo oxidation reactions to form sulfonate derivatives.

    Reduction: It can be reduced to form sulfinate derivatives.

    Substitution: The compound can participate in substitution reactions, where the methoxy group or the sulfinate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions, such as acidic or basic environments.

Major Products:

    Oxidation: Sulfonate derivatives.

    Reduction: Sulfinate derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: lithium(1+)4-methoxypyridine-2-sulfinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various coupling reactions.

Biology: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of lithium(1+)4-methoxypyridine-2-sulfinate involves its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

    Lithium;4-methylpyridine-2-sulfinate: Similar structure but with a methyl group instead of a methoxy group.

    Lithium;4-ethoxypyridine-2-sulfinate: Similar structure but with an ethoxy group instead of a methoxy group.

    Lithium;4-chloropyridine-2-sulfinate: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness: lithium(1+)4-methoxypyridine-2-sulfinate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable compound in various synthetic and research applications, offering distinct reactivity and selectivity compared to its analogs.

Properties

IUPAC Name

lithium;4-methoxypyridine-2-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Li/c1-10-5-2-3-7-6(4-5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOAXFQREPFXLP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=CC(=NC=C1)S(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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